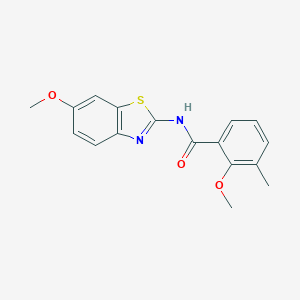

![molecular formula C19H19Cl2N3O2 B277865 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B277865.png)

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide, also known as ADP-ribosylation factor 1 GTPase-activating protein-binding protein 1 (ARFGAP1), is a protein that plays a crucial role in regulating the intracellular trafficking of proteins and lipids. It is involved in the formation and maintenance of the Golgi complex, as well as in vesicular transport between the Golgi and the endoplasmic reticulum.

Mécanisme D'action

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide acts as a competitive inhibitor of ARFGAP1, binding to the catalytic site of the protein and preventing it from hydrolyzing GTP-bound ARF1. This results in the accumulation of ARF1-GTP, which in turn promotes the formation of COPI-coated vesicles and inhibits the formation of COPII-coated vesicles. The net effect is a disruption of vesicular transport and accumulation of proteins and lipids in the Golgi complex.

Biochemical and physiological effects:

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce the replication of viruses such as hepatitis C virus, and protect against neuronal damage in models of neurodegenerative diseases. It has also been shown to modulate the activity of various signaling pathways such as the MAPK and PI3K/Akt pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide in lab experiments is its specificity for ARFGAP1. This allows researchers to selectively inhibit the activity of ARFGAP1 without affecting other proteins or pathways. However, one limitation of using N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide is its relatively low potency, which may require higher concentrations or longer incubation times to achieve the desired effects.

Orientations Futures

There are several future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of ARFGAP1, which could have important therapeutic implications for various diseases. Another area of interest is the investigation of the role of ARFGAP1 in other cellular processes such as autophagy and apoptosis. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide in various disease models, which could provide valuable insights into the underlying mechanisms of these diseases.

Méthodes De Synthèse

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with 4-acetylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 2-aminophenol to yield the final product. The purity and identity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide has been widely used in scientific research to investigate the role of ARFGAP1 in intracellular trafficking. It has been shown to inhibit the activity of ARFGAP1, leading to the accumulation of proteins and lipids in the Golgi complex and disruption of vesicular transport. This has important implications for understanding the mechanisms underlying various diseases such as cancer, neurodegenerative disorders, and viral infections.

Propriétés

Nom du produit |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide |

|---|---|

Formule moléculaire |

C19H19Cl2N3O2 |

Poids moléculaire |

392.3 g/mol |

Nom IUPAC |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide |

InChI |

InChI=1S/C19H19Cl2N3O2/c1-13(25)23-8-10-24(11-9-23)18-5-3-2-4-17(18)22-19(26)15-7-6-14(20)12-16(15)21/h2-7,12H,8-11H2,1H3,(H,22,26) |

Clé InChI |

VKCCQSMGYZIGSP-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |

SMILES canonique |

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

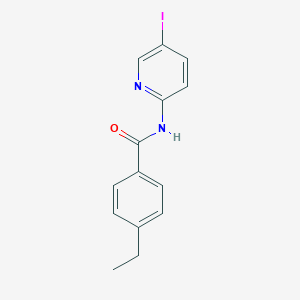

![3-fluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B277789.png)

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B277793.png)

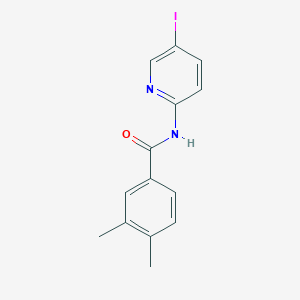

![4-cyano-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B277794.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B277795.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B277797.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B277798.png)

![3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B277799.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B277801.png)

![4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B277802.png)

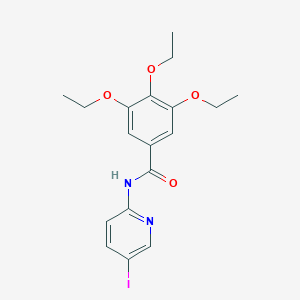

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B277803.png)